molecular formula C4H6ClNOS B589095 2-Methyl-3-isothiazolone-d3 Hydrochloride CAS No. 1329509-49-0

2-Methyl-3-isothiazolone-d3 Hydrochloride

Cat. No.: B589095
CAS No.: 1329509-49-0
M. Wt: 154.626
InChI Key: SJXPQSRCFCPWQQ-NIIDSAIPSA-N
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Description

2-Methyl-3-isothiazolone-d3 Hydrochloride, also known as 2-(Trideuteriomethyl)-1,2-thiazol-3-one hydrochloride, is a stable isotope-labeled compound. It is primarily used in forensic and toxicology reference materials. The compound has a molecular formula of C4H3D3NOS·HCl and a molecular weight of 154.63 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-isothiazolone-d3 Hydrochloride typically involves the reaction of isopropanol with acrolein, followed by oxidation, dehydration, and cyclization steps . The detailed reaction conditions and specific reagents used in each step are crucial for achieving high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure consistency and quality of the final product. The compound is usually produced in neat form and is available in various pack sizes .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-isothiazolone-d3 Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted isothiazolones .

Scientific Research Applications

2-Methyl-3-isothiazolone-d3 Hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-isothiazolone-d3 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly valuable in forensic and toxicology studies. The deuterium labeling allows for precise tracking and quantification in various analytical applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(trideuteriomethyl)-1,2-thiazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS.ClH/c1-5-4(6)2-3-7-5;/h2-3H,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXPQSRCFCPWQQ-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C=CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701337297
Record name 2-(Trideuteriomethyl)-1,2-thiazol-3-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329509-49-0
Record name 2-(Trideuteriomethyl)-1,2-thiazol-3-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1329509-49-0
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